molecular formula C18H18O4 B102670 Dimethyl 2,3-diphenylbutanedioate CAS No. 19020-59-8

Dimethyl 2,3-diphenylbutanedioate

Cat. No.: B102670
CAS No.: 19020-59-8
M. Wt: 298.3 g/mol
InChI Key: JFIQBXWLKNJROM-UHFFFAOYSA-N
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Description

Structurally, it combines aromatic phenyl groups with ester linkages, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

19020-59-8

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

dimethyl 2,3-diphenylbutanedioate

InChI

InChI=1S/C18H18O4/c1-21-17(19)15(13-9-5-3-6-10-13)16(18(20)22-2)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3

InChI Key

JFIQBXWLKNJROM-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

a) Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate
  • Structure : Ethyl ester groups at positions 1 and 4, with ethyl substituents at all carbon positions .
  • Key Differences : The absence of phenyl groups and extensive ethyl substitution likely reduce aromatic interactions compared to dimethyl 2,3-diphenylbutanedioate.
  • Applications : Primarily used in synthetic chemistry as a branched ester intermediate.
b) Dimethyl Maleate
  • Structure : Unsaturated maleate ester (cis-1,2-dienedioate) with methyl groups .
  • Biological Activity : Demonstrated antifungal effects against Sclerotinia sclerotiorum, with growth inhibition increasing at higher concentrations (e.g., 50% inhibition at 100 ppm) .
  • Contrast : The conjugated double bond in dimethyl maleate enhances reactivity in Diels-Alder reactions, whereas this compound’s phenyl groups may stabilize the structure via steric hindrance.

Anhydride Derivatives

a) Diphenylmaleic Anhydride
  • Structure : Aromatic phenyl groups attached to a maleic anhydride core .
  • Antifungal Activity : Exhibits concentration-dependent inhibition of S. sclerotiorum, comparable to dimethyl maleate but less potent than tautomycin .
  • Comparison : The anhydride group offers electrophilic reactivity, while this compound’s ester groups may favor hydrolytic stability.

Acid Derivatives

a) 2,3-Dihydroxy-2,3-Dimethylbutanedioic Acid
  • Structure : Hydroxyl and methyl groups at the 2 and 3 positions .

Structural and Functional Data Table

Compound Name Molecular Formula CAS Number Key Features Biological/Functional Notes
This compound C₁₈H₁₈O₄ Not available Aromatic phenyl, ester groups Hypothesized use in synthetic intermediates
Diethyl 2,2,3,3-Tetraethyl-1,4-Butanedioate C₁₄H₂₆O₄ 329706-62-9 Branched ethyl substituents Synthetic intermediate
Dimethyl Maleate C₆H₈O₄ Not available Unsaturated ester Antifungal activity
Diphenylmaleic Anhydride C₁₆H₁₀O₃ Not available Aromatic anhydride Moderate antifungal inhibition
2,3-Dimethylbutane C₆H₁₄ 79-29-8 Branched alkane Industrial solvent

Research Findings and Implications

Antifungal Activity

  • Dimethyl maleate and diphenylmaleic anhydride showed significant growth inhibition of S. sclerotiorum at 100 ppm, suggesting ester and anhydride functionalities contribute to antifungal properties . This compound’s phenyl groups may enhance lipid membrane penetration, though direct evidence is lacking.

Physicochemical Properties

  • Branched compounds like 2,3-dimethylbutane exhibit lower boiling points compared to linear isomers due to reduced surface area . For this compound, steric bulk from phenyl groups may decrease solubility in polar solvents.

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